molecular formula C6H7F3N2O B2936710 [1-Methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methanol CAS No. 2138245-32-4

[1-Methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methanol

Cat. No.: B2936710
CAS No.: 2138245-32-4
M. Wt: 180.13
InChI Key: UYXDTXCTCAFBAJ-UHFFFAOYSA-N
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Description

[1-Methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methanol: is an organic compound characterized by the presence of a trifluoromethyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-Methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methanol typically involves the trifluoromethylation of imidazole derivatives. One common method includes the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the lithiation of imidazole derivatives followed by trapping with electrophiles has been reported as an effective method for large-scale production .

Chemical Reactions Analysis

Types of Reactions

[1-Methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methanol: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of [1-Methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, often through hydrogen bonding and hydrophobic interactions. This can lead to the modulation of various biological pathways, including those involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

[1-Methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methanol: can be compared with other trifluoromethylated compounds, such as:

The uniqueness of This compound lies in its imidazole ring, which provides distinct electronic and steric properties, making it a valuable compound in various applications .

Properties

IUPAC Name

[1-methyl-5-(trifluoromethyl)imidazol-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N2O/c1-11-4(6(7,8)9)2-10-5(11)3-12/h2,12H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXDTXCTCAFBAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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